3-Demethylthiocolchicine
CAS No.: 87424-25-7
Cat. No.: VC21355074
Molecular Formula: C21H23NO5S
Molecular Weight: 401.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87424-25-7 |
|---|---|
| Molecular Formula | C21H23NO5S |
| Molecular Weight | 401.5 g/mol |
| IUPAC Name | N-[(7S)-3-hydroxy-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
| Standard InChI | InChI=1S/C21H23NO5S/c1-11(23)22-15-7-5-12-9-17(25)20(26-2)21(27-3)19(12)13-6-8-18(28-4)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1 |
| Standard InChI Key | PKYOHQGXPPVIGD-HNNXBMFYSA-N |
| Isomeric SMILES | CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O |
| SMILES | CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O |
| Canonical SMILES | CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O |
| Appearance | Yellow Solid |
| Melting Point | >200˚C (dec.) |
Introduction
Chemical Structure and Properties
Molecular Characteristics
3-Demethylthiocolchicine, also referred to as 3-O-demethylthiocolchicine in chemical literature, is a semi-synthetic derivative of colchicine where the 3-methoxy group has been demethylated, resulting in a hydroxyl group at the C-3 position, and the C-10 position features a thiomethyl group rather than a methoxy group as in the parent colchicine molecule . The chemical structure maintains the characteristic seven-ring system (tropolone) of colchicine with specific modifications that alter its biological properties.
Synthesis and Derivative Formation
Glycosidation Processes
The European Patent documentation provides valuable insights into the glycosidation processes involving 3-Demethylthiocolchicine. The patent describes an improved process for synthesizing various glycosylated derivatives of 3-Demethylthiocolchicine, noting several advantages over traditional methods :
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Bypassing the preparation of activated glycosyl reactants (e.g., 1-halo-sugars)
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Utilizing stable, easily prepared 1-acetyl-protected-glycoses
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Enabling direct crystallization of final products from reaction mixtures
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Facilitating preparation of glycosyl derivatives that are difficult to obtain through prior methods
The synthetic approach typically involves:
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Suspension of 3-O-demethylthiocolchicine in acetonitrile under nitrogen atmosphere
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Addition of 1,1,3,3-tetramethylguanidine
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Introduction of an acetylated sugar (e.g., pentaacetylglucose)
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Addition of boron trifluoride etherate as a catalyst
Notable Derivatives
Several important derivatives of 3-Demethylthiocolchicine have been synthesized and studied for their biological properties:
| Derivative | Chemical Name | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| Thiocolchicoside | 3-O-β-D-glucopyranosyl-3-O-demethylthiocolchicine | Not provided | Not provided | Not provided |
| Galactoside derivative | 3-O-β-D-galactopyranosyl-3-O-demethylthiocolchicine | Not provided | Not provided | Not provided |
| Xyloside derivative | 3-O-β-D-xylopyranosyl-3-O-demethylthiocolchicine | Not provided | Not provided | Not provided |
| Glucuronide derivative | 3-Demethyl Thiocolchicine 3-O-β-D-Glucuronide | 819802-34-1 | C₂₇H₃₁NO₁₁S | 577.6001 |
The most well-documented derivative is thiocolchicoside, which is synthesized through a glycosidation reaction with a reported yield of 71% . Another notable derivative is 3-Demethyl Thiocolchicine 3-O-β-D-Glucuronide (CAS 819802-34-1), which has been characterized with a molecular formula of C₂₇H₃₁NO₁₁S and a molecular weight of 577.6001 .
| Compound | Key Structural Features | Notable Biological Activities |
|---|---|---|
| Colchicine | Trimethoxyphenyl A ring, tropolone C ring | Antimitotic, anti-inflammatory |
| Thiocolchicine | Thiomethyl group at C-10 | Enhanced tubulin binding |
| 3-Demethylthiocolchicine | Demethylation at C-3, thiomethyl at C-10 | Antileukemic effects |
| 2-Demethylthiocolchicine | Demethylation at C-2, thiomethyl at C-10 | Antileukemic effects |
This comparative analysis highlights the importance of specific structural modifications in modulating the biological activities of these compounds .
Research Advances and Applications
Recent Research Findings
Recent literature has focused on developing novel derivatives of colchicine and thiocolchicine with enhanced therapeutic properties. Publications from 2018-2021 highlight several advances in this field, including:
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Development of triple-modified colchicine derivatives as potent tubulin-targeting anticancer agents
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Synthesis of carbamates and thiocarbamates of colchicine derivatives with anticancer potential
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Exploration of regioselectively demethylated colchicine and thiocolchicine analogs
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Investigation of novel 4-bromothiocolchicine amides as anticancer compounds
These studies suggest a growing interest in developing colchicine-based compounds with improved efficacy and reduced toxicity profiles.
Synthetic Methodologies
The European Patent documentation provides valuable insights into improved synthetic methodologies for glycosidation of 3-Demethylthiocolchicine. The described process offers several advantages over traditional methods, including:
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More straightforward reaction conditions
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Higher yields of glycosidated products
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Easier isolation and purification procedures
For example, the synthesis of 3-O-β-D-xylopyranosyl-3-O-demethylthiocolchicine is described in detail, involving the reaction of 3-O-demethylthiocolchicine with D-xylose tetraacetate in the presence of 1,1,3,3-tetramethylguanidine and boron trifluoride etherate, resulting in a well-characterized product (MS⁺ (m/z): 1067.7 [2M+Na]⁺, 1066.5 [2M+H]⁺, 556.2 [M+Na]⁺, 534.2 [M+H]⁺, 402.2 [M-xyl+H]⁺) .
| Parameter | Information |
|---|---|
| Catalog Number | AH52768 |
| Available Quantity | 5mg |
| Lead Time | 3 weeks |
| Price | $973.00 (Regular), $681.00 (Discounted) |
| MDL Number | MFCD12031383 |
| SMILES | COc1c(O[C@@H]2OC@HC@HO)cc2c(-c3ccc(c(=O)cc3C@HNC(=O)C)SC)c1OC |
This information indicates that specialized derivatives of 3-Demethylthiocolchicine are available for research purposes, albeit at significant cost, reflecting their specialized nature and limited production scale .
Research Applications
The primary research applications of 3-Demethylthiocolchicine and its derivatives appear to be in:
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Cancer research, particularly studying mechanisms of tubulin binding and cell division inhibition
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Medicinal chemistry, as starting materials for developing novel therapeutic agents
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Structure-activity relationship studies, to understand how structural modifications affect biological activity
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Pharmaceutical development, especially for compounds targeting microtubule dynamics
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